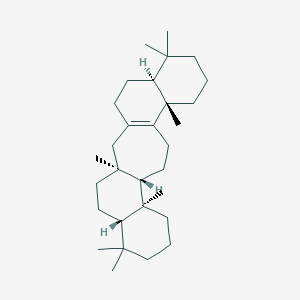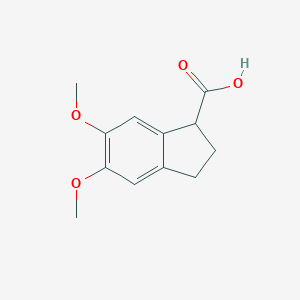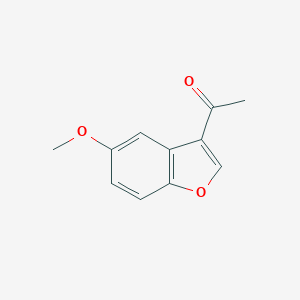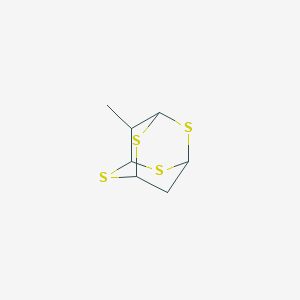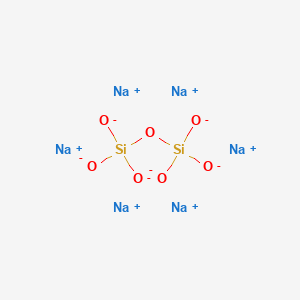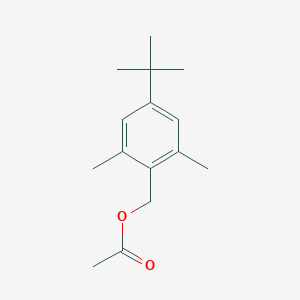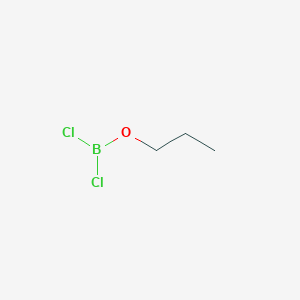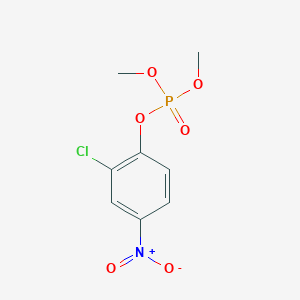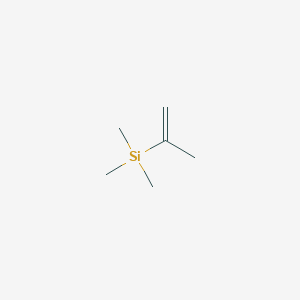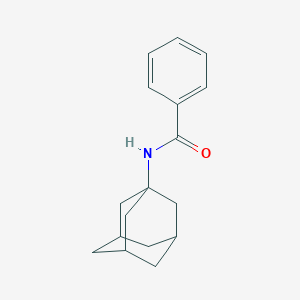![molecular formula C17H18N2O5 B101647 N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide CAS No. 19157-67-6](/img/structure/B101647.png)
N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is commonly referred to as ‘NPPA’ and is synthesized through a specific method.
Mecanismo De Acción
The mechanism of action of NPPA involves the inhibition of cyclooxygenase-2 (COX-2) and the downregulation of nuclear factor-kappa B (NF-κB) signaling pathway. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
NPPA has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins. It also has a fever-reducing effect by inhibiting the production of cytokines, which are responsible for fever. Additionally, NPPA has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using NPPA in lab experiments is its low toxicity and high specificity. It can be easily synthesized and purified, making it a cost-effective option for research. However, one of the limitations of using NPPA is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of NPPA. One potential direction is the development of NPPA-based drugs for the treatment of cancer and inflammation. Additionally, further studies can be conducted to investigate the pharmacokinetics and pharmacodynamics of NPPA in vivo. Furthermore, the use of NPPA in combination with other drugs can be explored to enhance its therapeutic effects.
Conclusion:
In conclusion, N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide is a chemical compound that has shown great potential in scientific research. It possesses anti-inflammatory, analgesic, and antipyretic properties and exhibits anticancer activity against various types of cancer cells. The mechanism of action of NPPA involves the inhibition of COX-2 and the downregulation of NF-κB signaling pathway. While there are some limitations to its use in lab experiments, NPPA has several advantages, including its low toxicity and high specificity. The future directions for the research of NPPA include the development of NPPA-based drugs, further investigation of its pharmacokinetics and pharmacodynamics, and exploration of its use in combination with other drugs.
Métodos De Síntesis
NPPA is synthesized through a multistep process that involves the reaction of 4-nitrophenol with 3-bromopropyl acetate to form 3-(4-nitrophenoxy)propyl acetate. This intermediate is then reacted with 4-hydroxyacetophenone to produce N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide.
Aplicaciones Científicas De Investigación
NPPA has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. Additionally, NPPA has been shown to exhibit anticancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells.
Propiedades
Número CAS |
19157-67-6 |
|---|---|
Nombre del producto |
N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide |
Fórmula molecular |
C17H18N2O5 |
Peso molecular |
330.33 g/mol |
Nombre IUPAC |
N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C17H18N2O5/c1-13(20)18-14-4-2-5-17(12-14)24-11-3-10-23-16-8-6-15(7-9-16)19(21)22/h2,4-9,12H,3,10-11H2,1H3,(H,18,20) |
Clave InChI |
YAQVVKHKBVKKTI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Sinónimos |
N-[3-[3-(4-nitrophenoxy)propoxy]phenyl]acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



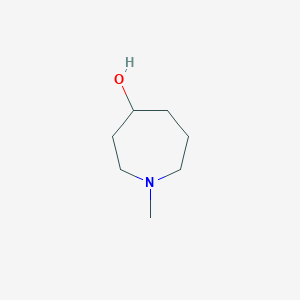
![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)
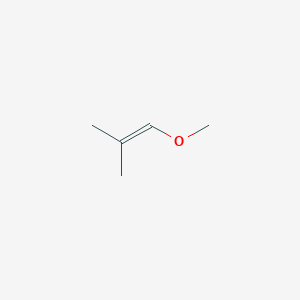
![Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B101573.png)
